2-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide is an organic compound that belongs to the class of amides. It features a chloro group and a trifluoromethyl group attached to a phenyl ring, which enhances its chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals. The compound is notable for its structural complexity and the presence of fluorine, which often imparts unique biological activities.
This compound can be synthesized through various chemical reactions that involve starting materials such as chloropropanoyl chloride and substituted anilines. It has been referenced in studies focusing on its antifungal properties and potential as a pesticide.
2-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide can be classified as:
The synthesis of 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide typically involves several key steps:
The molecular structure of 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide can be described using its molecular formula . Key structural features include:
CC(C(=O)NCC1=CC(=C(C=C1)C(F)(F)F)C)Cl
XYZ1234567890
2-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physical properties.
The mechanism of action for 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide, particularly in biological contexts, often involves:
2-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific uses:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0